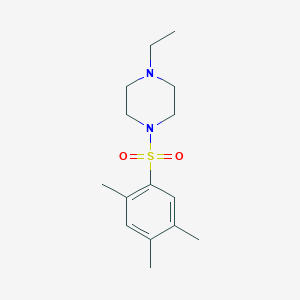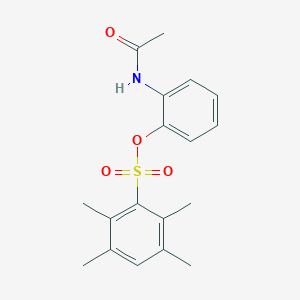
2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate, also known as ATBS, is a chemical compound that has been widely used in scientific research. It is a sulfonated aromatic compound that is commonly used in the synthesis of various organic compounds due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with various electrophiles to form covalent bonds. This reaction leads to the formation of various organic compounds with unique properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antimicrobial properties. This compound has also been shown to have antitumor activity and has been used in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has several advantages for lab experiments. It is readily available, easy to handle, and relatively inexpensive. This compound is also stable under normal laboratory conditions and can be stored for long periods without decomposition.
However, there are also limitations to the use of this compound in lab experiments. It is a sulfonated compound, which can interfere with some reactions. This compound can also be toxic in high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate in scientific research. One possible direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the use of this compound in the synthesis of new biologically active compounds. This compound can also be used in the development of new fluorescent dyes and polymers for various applications.
Conclusion
In conclusion, this compound is a unique sulfonated aromatic compound that has been widely used in scientific research. It has been used in the synthesis of various organic compounds with unique properties. This compound has also been shown to have several biochemical and physiological effects. While there are limitations to the use of this compound in lab experiments, its advantages make it a valuable reagent for scientific research. There are also several future directions for the use of this compound in scientific research, which makes it an exciting area of study.
Métodos De Síntesis
The synthesis of 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate involves the reaction of 2-(acetylamino)phenol with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield. The structure of this compound was confirmed using various spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It has been used in the synthesis of biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. This compound has also been used in the synthesis of fluorescent dyes and polymers.
Propiedades
Fórmula molecular |
C18H21NO4S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
(2-acetamidophenyl) 2,3,5,6-tetramethylbenzenesulfonate |
InChI |
InChI=1S/C18H21NO4S/c1-11-10-12(2)14(4)18(13(11)3)24(21,22)23-17-9-7-6-8-16(17)19-15(5)20/h6-10H,1-5H3,(H,19,20) |
Clave InChI |
KHGNBPKMJYMLGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



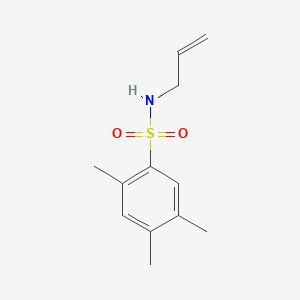
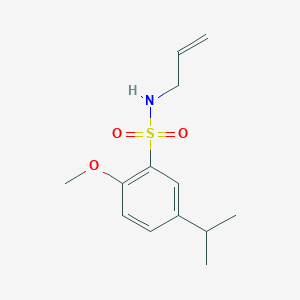
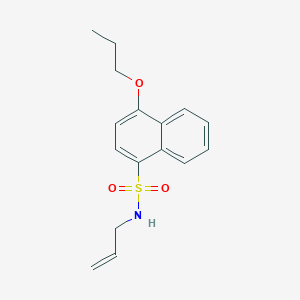
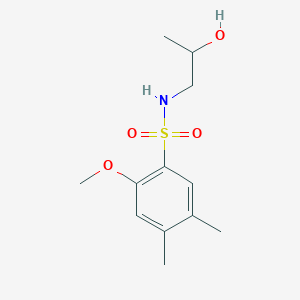
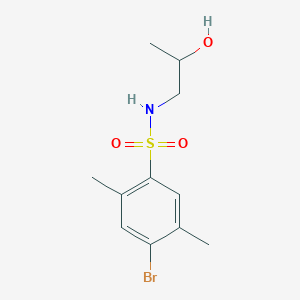

![1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)
